

Application Notes and Protocols: Alexa Fluor 430 for Immunofluorescence Staining

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunofluorescence (IF) is a powerful technique used to visualize the localization of specific proteins or other antigens within cells and tissues. This is achieved by using antibodies that are chemically conjugated to fluorescent dyes. Alexa Fluor 430 is a bright and photostable greenfluorescing dye that can be excited by the 405 nm violet laser, making it a suitable choice for multicolor imaging experiments. These application notes provide detailed protocols for using antibodies conjugated to Alexa Fluor 430 for the immunofluorescent staining of cultured cells and tissue sections.

Product Information

Alexa Fluor 430 Conjugated Antibodies



Property	Value
Excitation Wavelength (Max)	431 nm
Emission Wavelength (Max)	541 nm
Recommended Laser Line	405 nm
Quantum Yield	~0.54
Molar Extinction Coefficient	~22,000 cm ⁻¹ M ⁻¹

Experimental Protocols

I. Staining of Cultured Adherent Cells

This protocol provides a general guideline for the immunofluorescent staining of adherent cells grown on coverslips or in chamber slides.

A. Cell Preparation

- Seed cells onto sterile glass coverslips or chamber slides in a petri dish or multi-well plate.
- Culture the cells overnight at 37°C in a humidified CO₂ incubator to allow them to adhere and grow to the desired confluency.

B. Fixation

- Carefully remove the culture medium.
- Wash the cells gently with 1X Phosphate Buffered Saline (PBS).
- Fix the cells by adding a freshly prepared fixation solution. Common fixatives include:
 - 4% Paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.
 - Ice-cold Methanol for 5 minutes at -10°C.[2]
 - Cold Acetone for 2 minutes at -20°C.[2]



- Wash the cells three times with 1X PBS for 5 minutes each.
- C. Permeabilization (if required)
- Permeabilization is necessary when staining for intracellular antigens.
- Incubate the fixed cells with a permeabilization buffer, such as 0.1-0.5% Triton X-100 in PBS, for 10-15 minutes at room temperature.[1][3]
- Wash the cells three times with 1X PBS for 5 minutes each.

D. Blocking

• To prevent non-specific antibody binding, incubate the cells in a blocking buffer for 1 hour at room temperature.[4] A common blocking buffer is 1-5% Bovine Serum Albumin (BSA) or 10% normal serum from the same species as the secondary antibody in 1X PBS with 0.1% Triton X-100.[2][5]

E. Antibody Incubation

- Primary Antibody: Dilute the primary antibody to its optimal concentration in the blocking buffer. Remove the blocking buffer from the cells and add the diluted primary antibody.
 Incubate for 1 hour at room temperature or overnight at 4°C.[1][2]
- Wash the cells three times with 1X PBS for 5 minutes each.
- Secondary Antibody (Indirect Staining): If using an unconjugated primary antibody, dilute the Alexa Fluor 430-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[1][3]
- Wash the cells three times with 1X PBS for 5 minutes each, protected from light.

F. Counterstaining and Mounting

- (Optional) To visualize the cell nuclei, incubate the cells with a nuclear counterstain such as DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.
- Wash the cells twice with 1X PBS.



- Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
- Seal the edges of the coverslip with nail polish to prevent drying.
- Store the slides at 4°C in the dark until imaging.

II. Staining of Suspension Cells

- Harvest and count the cells. Aliquot 0.1–0.5 x 10⁶ cells per tube.[3]
- Wash the cells by centrifuging at a low speed and resuspending the pellet in 1X PBS.
- Proceed with the fixation, permeabilization, blocking, and antibody incubation steps as
 described for adherent cells, with centrifugation and resuspension steps between each
 solution change.

III. Staining of Tissue Sections

A. Frozen Tissue Sections

- Cut 4-10 micron thick sections using a cryostat and adhere them to charged microscope slides.[2]
- Air dry the sections and then fix them in cold acetone or methanol for 10 minutes.
- Wash the sections three times in 1X PBS.
- Proceed with the blocking and antibody incubation steps as outlined for cultured cells.
- B. Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue Sections
- Deparaffinization and Rehydration:
 - Incubate slides in Xylene: 3 changes for 5 minutes each.[5]
 - 100% Ethanol: 2 changes for 2 minutes each.[5]
 - 95% Ethanol: 1 change for 2 minutes.[5]



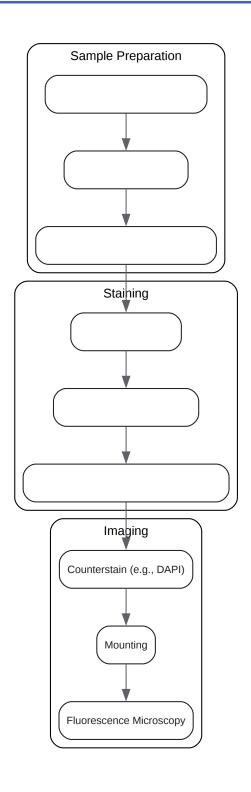
- 80% Ethanol: 1 change for 2 minutes.[5]
- 70% Ethanol: 1 change for 2 minutes.[5]
- Rinse in deionized water.
- Antigen Retrieval: For many antigens, an antigen retrieval step is necessary to unmask the
 epitope. A common method is heat-induced epitope retrieval (HIER) by boiling the slides in a
 citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) for 10-20 minutes.[2]
- Allow the slides to cool to room temperature.
- Wash the sections in 1X PBS.
- Proceed with the blocking and antibody incubation steps as described for cultured cells.

Quantitative Data Summary

Parameter	Recommended Starting Dilution/Concentration
Primary Antibody	1:100 - 1:1000 (optimize for each antibody)
Alexa Fluor 430 Secondary Antibody	1:500 - 1:2000 (optimize for each antibody)[3]
Cell Seeding Density (Chamber Slide)	1×10^4 - 10×10^4 cells/well (depending on well size)[1]
Fixation Time (4% PFA)	10 - 20 minutes[1]
Permeabilization Time (0.1% Triton X-100)	10 - 15 minutes
Blocking Time	1 hour
Primary Antibody Incubation	1 hour at RT or overnight at 4°C
Secondary Antibody Incubation	1 hour at RT

Visualizations

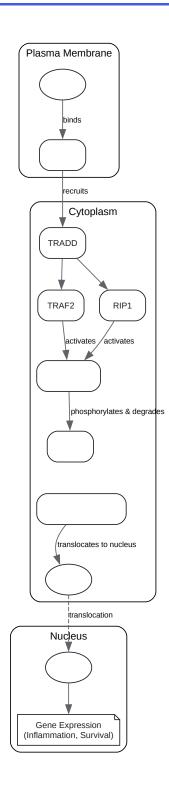




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Caption: Indirect Immunofluorescence Staining Workflow.





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Caption: Simplified TNF Signaling Pathway via NF-κB.



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References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. scbt.com [scbt.com]
- 3. The Centre for Flow Cytometry & Scanning Microscopy (CCSM) Research [research.sunnybrook.ca]
- 4. google.com [google.com]
- 5. An introduction to Performing Immunofluorescence Staining PMC [pmc.ncbi.nlm.nih.gov]
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